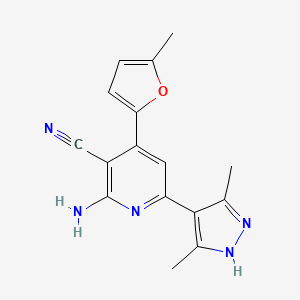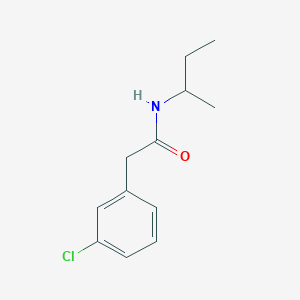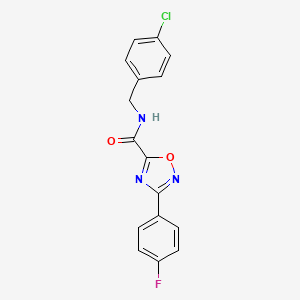![molecular formula C19H23FN4 B5294447 1-ethyl-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5294447.png)
1-ethyl-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile, also known as EF-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EF-1 is a pyrrole derivative that exhibits a unique pharmacological profile, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-ethyl-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating various signaling pathways. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune responses. Additionally, this compound has been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound exhibits several biochemical and physiological effects that make it a promising candidate for the development of new drugs. It has been shown to exhibit potent anti-tumor activity by inducing apoptosis in cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile has several advantages for lab experiments. It is a potent and selective compound that exhibits a unique pharmacological profile. It has been extensively studied in vitro and in vivo, making it a well-characterized compound. Additionally, this compound has been shown to exhibit low toxicity, which makes it a promising candidate for the development of new drugs.
However, this compound also has some limitations for lab experiments. It is a complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, this compound has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 1-ethyl-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile. One potential direction is the development of new drugs based on the structure of this compound. Several analogs of this compound have been synthesized and tested for their pharmacological activity, and some have exhibited promising results.
Another potential direction is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound exerts its pharmacological effects and to identify new targets for drug development.
Additionally, the therapeutic potential of this compound in the treatment of other diseases, such as cardiovascular disease and diabetes, should be explored. This compound has been shown to exhibit anti-inflammatory and antioxidant activity, which may make it a promising candidate for the treatment of these diseases.
Conclusion
In conclusion, this compound is a promising compound that exhibits a unique pharmacological profile. It has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurological disorders. Future research should focus on the development of new drugs based on the structure of this compound, the study of its mechanism of action, and the exploration of its therapeutic potential in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 1-ethyl-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile is a complex process that involves several steps. The first step involves the reaction of 3-fluorobenzylamine with 1-ethyl-4-bromo-2-carbonitrile to form this compound. This intermediate is then subjected to further reactions to obtain the final product.
Aplicaciones Científicas De Investigación
1-ethyl-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile has been the subject of extensive scientific research due to its potential therapeutic applications. Several studies have demonstrated the efficacy of this compound in the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to exhibit potent anti-tumor activity by inducing apoptosis in cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
1-ethyl-4-[[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methyl]pyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4/c1-2-24-15-17(11-19(24)12-21)14-23-8-6-22(7-9-23)13-16-4-3-5-18(20)10-16/h3-5,10-11,15H,2,6-9,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJVBBHTVPTZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C#N)CN2CCN(CC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{1-[1-(3-methoxyphenyl)-4-piperidinyl]-3-azetidinyl}pyridine](/img/structure/B5294383.png)
![3-benzyl-5-[5-nitro-2-(2-pyridinylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5294387.png)
![4-[(5-imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5294393.png)
![4-[4-(dimethylamino)-3-nitrobenzylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5294394.png)
![1-{[1-({6-[4-(hydroxymethyl)phenyl]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5294398.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5294414.png)
![4-(5-methylpyridin-2-yl)-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5294425.png)

![1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5294436.png)

![N-(2-methoxyethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5294454.png)
![ethyl 4-[2-(benzylthio)benzoyl]-1-piperazinecarboxylate](/img/structure/B5294467.png)
![[4-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)phenyl]methanol](/img/structure/B5294469.png)